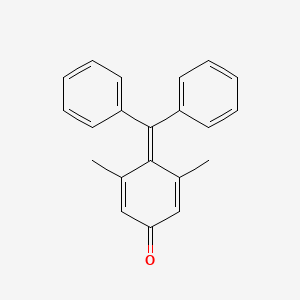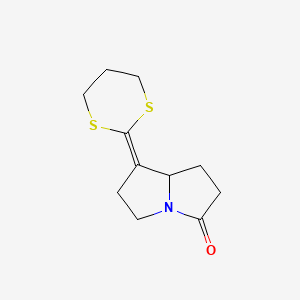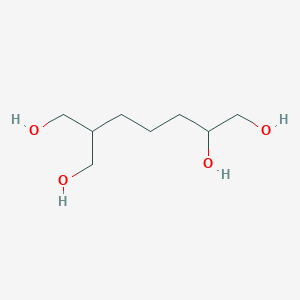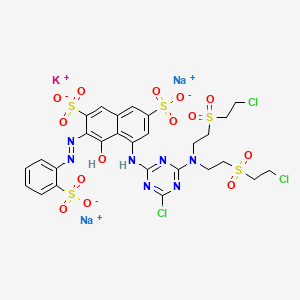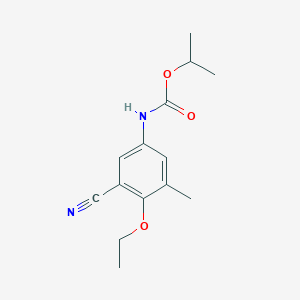
D-Alanylglycyl-L-phenylalanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanylglycyl-L-phenylalanyl-L-leucine is a synthetic peptide composed of four amino acids: D-alanine, glycine, L-phenylalanine, and L-leucine. This compound belongs to the class of oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. These methods are optimized for efficiency, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
D-Alanylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly phenylalanine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various chemical reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptides, while oxidation might result in modified amino acid residues.
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of D-Alanylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as opioid receptors. As a delta-selective opioid peptide, it can bind to delta-opioid receptors and exert analgesic effects by modulating pain signaling pathways . This interaction can lead to transient depression of mean arterial blood pressure and heart rate .
類似化合物との比較
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.
DL-Phenylalanine: A mixture of D- and L-phenylalanine with potential therapeutic applications.
DADLE: A synthetic opioid peptide with similar analgesic properties.
Uniqueness
D-Alanylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its delta-selective opioid activity sets it apart from other peptides and amino acids, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
81442-15-1 |
|---|---|
分子式 |
C20H30N4O5 |
分子量 |
406.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H30N4O5/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13-,15+,16+/m1/s1 |
InChIキー |
WGEZSZMXAPUSGT-KBMXLJTQSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



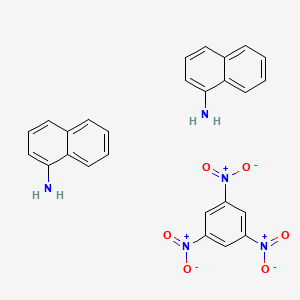
![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)

![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
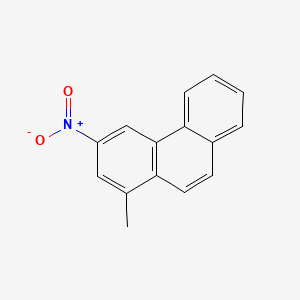

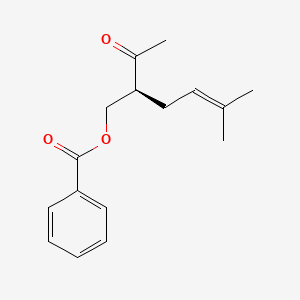
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
